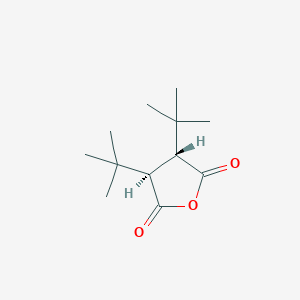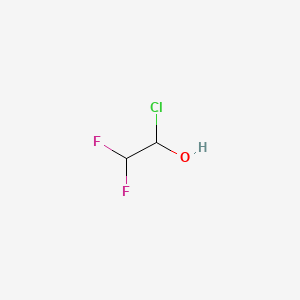
5-Methoxynaphthalen-1-yl 2-methylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxynaphthalen-1-yl 2-methylpropanoate is an organic compound with the molecular formula C15H16O3 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a methoxy group and a methylpropanoate ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxynaphthalen-1-yl 2-methylpropanoate typically involves the esterification of 5-methoxynaphthalene-1-ol with 2-methylpropanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
5-Methoxynaphthalen-1-yl 2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of 5-methoxynaphthalene-1-carboxylic acid.
Reduction: Formation of 5-methoxynaphthalen-1-yl 2-methylpropanol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Methoxynaphthalen-1-yl 2-methylpropanoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects . In cancer research, it may interfere with tubulin polymerization, thereby inhibiting cell division and inducing apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Methoxy-2-naphthyl propanamide: Similar structure but different functional groups.
4-Methoxynaphthalen-1-yl-5-arylpyrimidin-2-amines: Similar aromatic core but different substituents
Uniqueness
5-Methoxynaphthalen-1-yl 2-methylpropanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and ester groups make it a versatile intermediate for various synthetic applications, and its potential biological activities make it a valuable compound for medicinal chemistry research .
Propriétés
Numéro CAS |
92920-78-0 |
|---|---|
Formule moléculaire |
C15H16O3 |
Poids moléculaire |
244.28 g/mol |
Nom IUPAC |
(5-methoxynaphthalen-1-yl) 2-methylpropanoate |
InChI |
InChI=1S/C15H16O3/c1-10(2)15(16)18-14-9-5-6-11-12(14)7-4-8-13(11)17-3/h4-10H,1-3H3 |
Clé InChI |
UYSZETMUXPRLDG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=O)OC1=CC=CC2=C1C=CC=C2OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















